molecular formula C10H12BrNO2 B14546603 4-Bromo-3-hydroxy-N-phenylbutanamide CAS No. 61972-52-9

4-Bromo-3-hydroxy-N-phenylbutanamide

Cat. No.: B14546603
CAS No.: 61972-52-9
M. Wt: 258.11 g/mol
InChI Key: JYUBARICIVVMJB-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxy-N-phenylbutanamide is an organic compound with a molecular formula of C10H12BrNO2 It is a derivative of butanamide, featuring a bromine atom at the 4th position, a hydroxyl group at the 3rd position, and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-hydroxy-N-phenylbutanamide typically involves multi-step organic reactions One common method starts with the bromination of a suitable precursor, such as 3-hydroxybutanamide, using bromine or a brominating agent under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process requires precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxy-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of 4-bromo-3-oxo-N-phenylbutanamide.

    Reduction: Formation of 3-hydroxy-N-phenylbutanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-hydroxy-N-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxy-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-oxo-N-phenylbutanamide
  • 3-Hydroxy-N-phenylbutanamide
  • 4-Bromo-3-hydroxybutanamide

Comparison

4-Bromo-3-hydroxy-N-phenylbutanamide is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to 4-Bromo-3-oxo-N-phenylbutanamide, the hydroxyl group in this compound provides additional sites for chemical modification and potential interactions with biological targets. Similarly, the presence of the bromine atom distinguishes it from 3-Hydroxy-N-phenylbutanamide, enhancing its electrophilic properties and reactivity in substitution reactions.

Properties

CAS No.

61972-52-9

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

4-bromo-3-hydroxy-N-phenylbutanamide

InChI

InChI=1S/C10H12BrNO2/c11-7-9(13)6-10(14)12-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14)

InChI Key

JYUBARICIVVMJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(CBr)O

Origin of Product

United States

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